molecular formula C8H7N3O2 B6241038 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid CAS No. 2143553-94-8

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

Cat. No.: B6241038
CAS No.: 2143553-94-8
M. Wt: 177.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 It is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines under elevated pressure . This reaction proceeds through the formation of nitrile intermediates, which are subsequently converted to the desired carboxylic acid via hydrolysis.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within biological systems.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrazine-4-carboxylic acid: Lacks the methyl group at the 2-position.

    2-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.

    Imidazo[1,2-a]pyrazine-8-carboxylates: Similar heterocyclic structure but with different substitution patterns.

Uniqueness: 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

CAS No.

2143553-94-8

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.